tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate
Description
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a polycyclic indole derivative featuring four methyl ester groups and a methyl substituent at the 1-position of the indole core. The ester groups enhance solubility in organic solvents, while the indole scaffold provides a rigid framework for functionalization.
Properties
CAS No. |
1444-11-7 |
|---|---|
Molecular Formula |
C17H19NO8 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3 |
InChI Key |
FKZDDNVZIBPDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Indole Derivatives as Building Blocks
The synthesis typically begins with substituted indole precursors. For example, ethyl 5-chloroindole-2-carboxylate (C₁₁H₁₀ClNO₂) serves as a common starting material due to its commercial availability and reactivity at the C3 position. Alternative precursors include 1-methylindole-2-carboxylic acid derivatives , which directly incorporate the methyl group at the 1-position.
Methylating and Acylating Agents
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) for N-methylation.
-
Acetyl chloride (CH₃COCl) or propionyl chloride (C₂H₅COCl) for Friedel-Crafts acylation.
Synthetic Routes and Methodologies
Friedel-Crafts Acylation and Alkylation
A widely reported method involves C3 functionalization of indole precursors via Friedel-Crafts acylation (Scheme 1):
-
Acylation : Treatment of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous AlCl₃ yields 3-acylindole derivatives.
Conditions: 1,2-Dichloroethane (DCE), reflux (80–90°C), 2–3 hours.
-
Reduction : The acyl group is reduced to an alkyl chain using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA):
Yield: 70–85% after purification by silica gel chromatography.
Esterification and N-Methylation
Concurrent esterification and N-methylation are critical for introducing the tetracarboxylate groups:
-
Esterification : Hydrolysis of ethyl esters to carboxylic acids followed by methyl esterification using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF:
Reaction Time: 4–12 hours at room temperature.
-
N-Methylation : Quaternization of the indole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃):
Process Optimization and Challenges
Regioselectivity in Multi-Step Reactions
The sequence of reactions significantly impacts yield and purity:
Solvent and Catalyst Selection
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (30–40%) resolves ester derivatives.
-
Recrystallization : Methanol/water mixtures yield high-purity crystalline products.
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts Acylation | 78 | 92 |
| Reduction | 85 | 95 |
| Esterification | 90 | 98 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Cycloaddition Reactions
The indole core participates in [4 + 2] and [3 + 2] annulation reactions with 1,2-diaza-1,3-dienes (DDs), enabling the synthesis of fused polycyclic indoline scaffolds. These reactions are highly dependent on substituent effects and catalyst systems.
Key Findings:
-
ZnCl₂-Catalyzed [4 + 2] Cycloaddition :
Reactions with cyclic DDs yield tetrahydro-1H-pyridazino[3,4-b]indoles (tetracyclic 6-5-6-6/7/8 systems). For example: -
[3 + 2] Cycloaddition :
Linear DDs (R₄ = H) favor 1,3-dipolar cycloaddition, generating tetrahydropyrrolo[2,3-b]indoles (e.g., 5a–b ). Substituent positioning (e.g., 2,3-dimethyl indole 1q ) directs selectivity toward [3 + 2] pathways .
Example Reaction Table:
| Substrate (Indole) | DD Type | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| 1-Methyl indole (1a ) | Six-membered cyclic (2a ) | 3a | 50% | Single diastereomer |
| 1,3-Dimethyl indole (1q ) | Linear (2n ) | 5b | 46% | Single regioisomer |
Substitution Reactions
Electrophilic substitution occurs at reactive positions of the indole ring, influenced by ester and methyl groups.
Mechanistic Insights:
-
C3 Substitution :
Electron-donating methyl groups at C1 and ester groups at C2/C3 deactivate the indole ring, directing electrophiles to less hindered positions. -
Regioselectivity :
Reactions with nitrating or halogenating agents preferentially target the C5/C6 positions, as observed in analogous indole systems .
Ester Functional Group Transformations
The tetramethyl ester groups undergo hydrolysis, transesterification, and reduction:
Hydrolysis:
-
Acidic/Basic Conditions :
Ester groups hydrolyze to carboxylic acids, yielding 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylic acid. This reaction is critical for generating water-soluble derivatives for biological studies.
Reduction:
-
LiAlH₄/NaBH₄ :
Selective reduction of esters to alcohols is feasible, though steric hindrance from the indole core may limit efficiency.
Catalytic and Solvent Effects
-
ZnCl₂ Catalysis :
Essential for stabilizing reactive intermediates in cycloadditions, enhancing both yield and diastereoselectivity . -
Solvent Optimization :
Polar aprotic solvents (e.g., DCM, THF) improve reaction rates by stabilizing charged transition states .
Structural Influence on Reactivity
The compound’s reactivity is modulated by:
-
Steric Effects : Methyl groups at C1 and C3a hinder access to the indole nitrogen.
-
Electronic Effects : Electron-withdrawing ester groups reduce aromaticity, increasing susceptibility to nucleophilic attack.
Critical Analysis of Reaction Pathways
The divergent reactivity ([4 + 2] vs. [3 + 2]) is governed by:
-
Substituent Positioning : C3 substituents sterically block [3 + 2] pathways, favoring [4 + 2] products.
-
DD Structure : Cyclic DDs enforce [4 + 2] annulation, while linear DDs promote 1,3-dipolar cycloaddition .
This compound’s versatility in cycloadditions and functional group transformations positions it as a valuable intermediate in medicinal chemistry and materials science. Future studies should explore asymmetric catalysis and biological target engagement.
Scientific Research Applications
Synthesis of Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate
The synthesis of this compound involves several steps that typically include the condensation of indole derivatives with carboxylic acids or their derivatives. The compound can be synthesized through various methods including:
- Condensation Reactions : Utilizing indole derivatives and appropriate carboxylic acid derivatives to form the tetracarboxylate structure.
- Methylation Reactions : Introducing methyl groups to the indole core to achieve the tetramethyl structure.
Biological Activities
This compound has been evaluated for various biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indole compounds have shown effective antiproliferative activities against several cancer cell lines:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 0.34 to 0.86 μM .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer applications:
Neuroprotective Effects
Indoles are known for their neuroprotective properties. Compounds derived from indoles may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Anti-inflammatory Properties
Research indicates that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This application could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Core Structural Features
The target compound shares its indole backbone with numerous derivatives, but its substitution pattern distinguishes it:
- Substituents : Four methyl ester groups at positions 2, 3, 3a, and 4, and a methyl group at position 1.
- Analogues :
- 1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate (): Features a benzylidene substituent and a benzyl group, enhancing aromatic stacking interactions. The tetrafluoroborate counterion improves crystallinity.
- tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (): A bulky tert-butyl ester and a sterically demanding polycyclic substituent, reducing solubility compared to methyl esters.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): A carboxylic acid substituent at position 2, enabling hydrogen bonding and metal coordination, unlike the esterified carboxylates in the target compound.
Physical and Spectroscopic Properties
Key differences in physical properties and spectral data are summarized below:
- IR Spectroscopy : Ester-containing compounds (e.g., ) show strong C=O stretches near 1736 cm⁻¹, while carboxylic acids () exhibit broader O-H stretches.
- NMR : Methyl esters (target compound) typically show singlet peaks for methyl groups at δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C), whereas tert-butyl esters () display distinct δ 1.45 ppm (¹H) and δ 80 ppm (¹³C) signals.
Methodological Considerations for Similarity Analysis
As highlighted in , structural similarity assessments rely on functional groups, substitution patterns, and scaffold rigidity. The target compound’s tetracarboxylate motif distinguishes it from simpler indole derivatives but aligns with trends in prodrug design, where esterification is used to improve pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for preparing tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogs like indole-2,3-dicarboxylates are synthesized via cyclization of substituted hydrazines with diketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) with bases like triethylamine . Key parameters include:
- Temperature : 120°C for 10–12 hours to ensure complete cyclization .
- Catalysts : Triethylamine (0.5 mmol) enhances nucleophilic substitution in indole ring formation .
- Workup : Recrystallization from ethanol/DMF (1:1) improves purity (>98%) .
Table 1 : Standardization of Conditions for Indole Derivatives
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF or AcOH | |
| Reaction Time | 10–12 hours | |
| Purification | EtOH/DMF recrystallization |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze H and C NMR to verify methyl ester groups (δ ~3.8–4.0 ppm for methoxy protons) and indole backbone signals .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve stereochemistry at the 3a and 7a positions, critical for confirming the 7aH configuration .
Q. What solvents and storage conditions are recommended to ensure compound stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis or oxidation .
- Solvent Compatibility : Use anhydrous DCM or THF for reactions; avoid protic solvents (e.g., water, methanol) during synthesis .
Advanced Research Questions
Q. How can discrepancies in reaction yields for indole tetracarboxylate derivatives be systematically analyzed?
- Methodological Answer : Contradictions in yields (e.g., 60% vs. 85% for similar routes) may arise from:
- Substituent Effects : Electron-withdrawing groups on the indole ring can slow cyclization .
- Catalyst Loading : Excess triethylamine (>1.0 equiv) may deprotonate intermediates, leading to side reactions .
- Resolution Strategy : Perform kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps .
Q. What computational methods are suitable for predicting the reactivity of tetramethyl indole tetracarboxylates in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy of the ester carbonyl group predicts susceptibility to nucleophilic attack .
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
Q. How can researchers design derivatives to enhance the compound’s application in photoactive materials?
- Methodological Answer :
- Functionalization : Introduce boron-containing moieties (e.g., dioxaborolane) at the indole 4-position to tune optoelectronic properties .
- Photophysical Screening : Measure fluorescence quantum yields (Φ) in varying solvents. For example, derivatives with tetramethyl-dioxaborolane show Φ > 0.5 in toluene .
Data Contradiction Analysis
Q. Why do different synthetic routes for indole-2,3-dicarboxylates report conflicting regioselectivity?
- Analysis :
- Mechanistic Divergence : Routes using 2-bromodiphenylhydrazine favor C2-carboxylation , while aldehyde-based methods (e.g., 3-formyl-indole) target C3 .
- Resolution : Use isotopic labeling (e.g., C at C2/C3) to track carboxylation sites via C NMR .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
